Cas no 2138808-34-9 (2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-)

2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-, is a specialized organic compound featuring a butenamide backbone substituted with an aminomethylphenyl group. Its molecular structure, incorporating both amide and amine functionalities, makes it a versatile intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of reactive sites allows for further functionalization, enabling tailored modifications for specific applications. This compound exhibits stability under controlled conditions, ensuring reliable performance in synthetic processes. Its precise structure and purity are critical for research and industrial use, particularly in the synthesis of bioactive molecules or advanced materials requiring high selectivity and yield.
2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- structure
2138808-34-9 structure
Product Name:2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-
CAS No:2138808-34-9
MF:C13H18N2O
MW:218.294823169708
CID:5260699
Update Time:2025-05-25

2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-
    • Inchi: 1S/C13H18N2O/c1-4-5-13(16)15-12-7-6-9(2)11(8-14)10(12)3/h4-7H,8,14H2,1-3H3,(H,15,16)
    • InChI Key: XGZXQMWBILITFW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C(CN)=C1C)(=O)C=CC

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Additional information on 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-

Research Brief on 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- (CAS: 2138808-34-9)

The compound 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- (CAS: 2138808-34-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the role of 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- as a promising scaffold for drug development. Its unique chemical structure, featuring an aminomethylphenyl group conjugated to a butenamide moiety, has been shown to interact with specific biological targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. Preliminary in vitro assays indicate that this compound exhibits moderate to high binding affinity for these targets, suggesting its utility as a lead compound for further optimization.

One of the key advancements in the study of this compound is its synthetic accessibility. Researchers have developed a scalable and efficient synthetic route to produce 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- with high purity and yield. This has facilitated its use in high-throughput screening assays and structure-activity relationship (SAR) studies. The synthetic methodology typically involves multi-step organic reactions, including amide coupling and selective functionalization of the phenyl ring, which have been optimized to minimize byproducts and improve overall efficiency.

In terms of biological activity, recent investigations have focused on the compound's potential as an anti-inflammatory and anti-cancer agent. In cellular models, 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- has demonstrated inhibitory effects on pro-inflammatory cytokines and signaling pathways such as NF-κB. Additionally, it has shown promising cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific oncogenic proteins. These findings underscore the compound's dual therapeutic potential, although further in vivo studies are needed to validate these effects and assess pharmacokinetic properties.

Despite these encouraging results, challenges remain in the development of 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- as a clinical candidate. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through systematic medicinal chemistry efforts. Recent publications have proposed structural modifications to enhance these properties, including the introduction of heterocyclic rings or fluorine atoms to improve metabolic resistance and membrane permeability.

In conclusion, 2-Butenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]- (CAS: 2138808-34-9) represents a versatile and pharmacologically active compound with significant potential in drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and optimize its therapeutic profile. The integration of computational modeling, synthetic chemistry, and biological assays will be crucial in advancing this compound toward preclinical development.

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